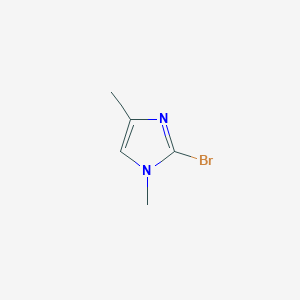

2-Bromo-1,4-dimethyl-1H-imidazole

Übersicht

Beschreibung

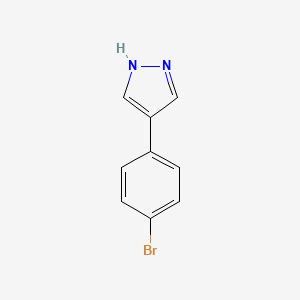

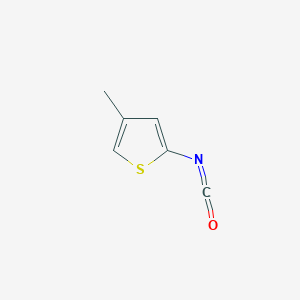

2-Bromo-1,4-dimethyl-1H-imidazole is a brominated derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom and methyl groups in the structure of 2-Bromo-1,4-dimethyl-1H-imidazole suggests potential reactivity and utility in various chemical syntheses.

Synthesis Analysis

The synthesis of brominated imidazole derivatives can be achieved through different methods. One approach involves the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole using copper(I) bromide, which results in the extrusion of sulfur and oxidation of Cu(I) to Cu(II) . Another method describes a one-pot, four-component synthesis that yields 1,2,4-trisubstituted imidazoles, indicating the versatility of brominated imidazoles in multi-component reactions . Additionally, the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole through the improved Debus-Radziszewski method demonstrates the adaptability of bromination techniques in the formation of substituted imidazoles .

Molecular Structure Analysis

The molecular structure of brominated imidazoles can be elucidated using various analytical techniques. For instance, a study on a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, employed techniques such as IR, Mass, NMR, X-ray diffraction, and elemental analysis to characterize the compound . The use of DFT calculations and vibrational analysis further aids in understanding the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Brominated imidazoles participate in a range of chemical reactions due to the presence of the reactive bromine atom. The Sandmeyer-type reaction mentioned in the synthesis of 2-bromo-1-methyl-imidazole exemplifies the reactivity of the bromine substituent in facilitating the formation of self-assembled tetranuclear Cu(II) clusters . Moreover, the formation of bromo-substituted imidazo[1,2-a]pyridines and related analogs through the Chichibabin reaction in dimethyl sulfoxide showcases the reactivity of brominated imidazoles in heterocyclic compound formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,4-dimethyl-1H-imidazole and related compounds can be inferred from their synthesis and molecular structure. The cost-effective and scalable synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole highlights the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and commercial viability . The study of bromination of imidazole complexes of pentaammine-cobalt(III) provides insights into the NMR spectra and pKa data, which are crucial for understanding the properties of these complexes .

Wissenschaftliche Forschungsanwendungen

Imidazole and its Derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Synthesis and Therapeutic Potential Imidazole containing compounds have been synthesized and evaluated for their therapeutic potential . For example, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole has been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .

Synthesis of Imidazoles Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

2-Bromo-1H-imidazole 2-Bromoimidazole is used as an organic chemical synthesis intermediate .

4-Bromo-1,2-dimethyl-1H-imidazole 4-Bromo-1,2-dimethyl-1H-imidazole is an important building block for the synthesis of a wide range of active pharmaceutical ingredients, and a useful starting material in medicinal chemistry .

1. Organic Synthesis Intermediate 2-Bromo-1H-imidazole is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemicals in the field of organic chemistry.

2. Pharmaceutical Applications Imidazole and its derivatives are known for their broad range of chemical and biological properties . They are used in the development of new drugs . For example, there are commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

3. Agrochemical Applications 4-Bromo-1H-imidazole is an important intermediate for raw material for organic synthesis, agrochemical . This suggests that it could be used in the production of pesticides, herbicides, and other agricultural chemicals.

4. Dye Manufacturing 4-Bromo-1H-imidazole is also used in the dyestuff field . This suggests that it could be used in the production of dyes for textiles, plastics, and other materials.

5. Synthesis of Substituted Imidazoles Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

6. Anti-Tubercular Potential Imidazole containing compounds such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole have been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .

1. Anti-Tubercular Potential Imidazole containing compounds such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole have been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .

2. Synthesis of Substituted Imidazoles Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

3. Synthesis of 2,4,5-Trisubstited NH-Imidazoles Related work by Tang et al. reported the synthesis of 2,4,5-trisubstited NH-imidazoles in moderate to good yield . The reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile gave the desired imidazoles without the need for the addition of a catalyst .

4. Development of Novel Drugs Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

5. Commercially Available Drugs There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

6. Overcoming Antimicrobial Resistance (AMR) Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems .

Zukünftige Richtungen

Imidazoles are being deployed in a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Eigenschaften

IUPAC Name |

2-bromo-1,4-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-3-8(2)5(6)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVMBWITGAWCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428399 | |

| Record name | 2-Bromo-1,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,4-dimethyl-1H-imidazole | |

CAS RN |

235426-30-9 | |

| Record name | 2-Bromo-1,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,4-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

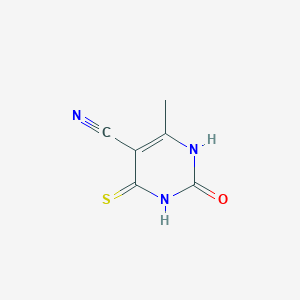

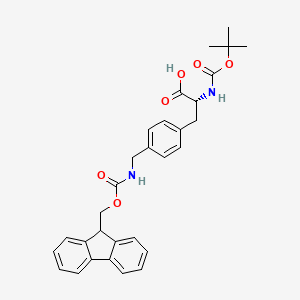

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)